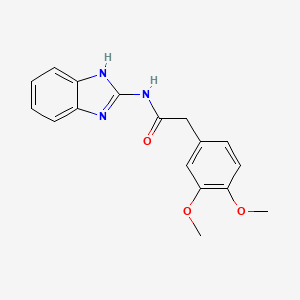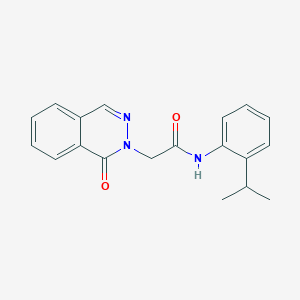
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea, also known as DPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is not fully understood. However, it has been suggested that N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to have anti-inflammatory and antioxidant activities. It has also been found to modulate the immune system and enhance the body's natural defense mechanisms against various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea in lab experiments is its high purity and yield, which makes it easier to obtain consistent and reliable results. However, one of the limitations of using N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is its relatively high cost, which may restrict its use in certain research projects.
Zukünftige Richtungen
There are several future directions for the research on N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. One of the areas of interest is the development of new anti-cancer drugs based on the structure of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. Another area of research is the investigation of the potential applications of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Furthermore, the mechanism of action of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea needs to be further elucidated to fully understand its potential applications in scientific research.
Synthesemethoden
The synthesis of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea involves the reaction between 3,5-dimethoxyaniline and 2-pyridinecarbothioamide in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is high, and the purity of the product is also satisfactory.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been found to have potential applications in various fields of scientific research. One of the primary applications of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is in the field of medicinal chemistry, where it is being studied for its anti-cancer properties. N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-11-7-10(8-12(9-11)19-2)16-14(20)17-13-5-3-4-6-15-13/h3-9H,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBYURQKIWQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)


![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)
![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)

![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)

![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)



